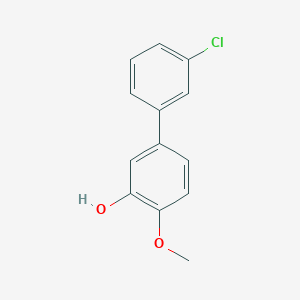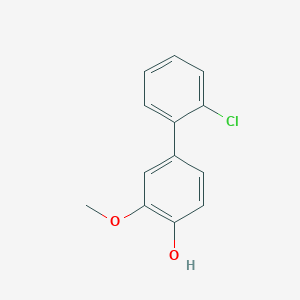
5-(3-Chlorophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-2-methoxyphenol, also known as chlorophenol, is a chemical compound found in a variety of products including drugs, pesticides, and industrial chemicals. It is a colorless, odorless solid with a melting point of approximately 104°C. Chlorophenol is a widely used compound in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
Chlorophenol is used in a variety of scientific research applications. It is often used as a starting material in the synthesis of other compounds, such as drugs and pesticides. It is also used as a reagent in the synthesis of polymers, as a catalyst in organic reactions, and as a reactant in the production of polymeric materials. Chlorophenol has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of pharmaceuticals.
Mechanism of Action
Chlorophenol is believed to act as an inhibitor of enzymes involved in the metabolism of other compounds. Specifically, it is thought to inhibit the cytochrome P450 enzyme system, which is responsible for the metabolism of many drugs and other compounds. As an inhibitor, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% can interfere with the metabolism of other compounds, resulting in an increase in their concentration in the body.
Biochemical and Physiological Effects
Chlorophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the liver, as well as the kidneys, lungs, and heart. In addition, it has been shown to have an effect on the immune system, as well as on the endocrine system. Chlorophenol has also been shown to have an effect on the central nervous system, as well as on the reproductive system.
Advantages and Limitations for Lab Experiments
Chlorophenol has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost, which makes it an attractive option for researchers. Additionally, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, one of the main limitations is its toxicity, which can be dangerous if not handled properly. Additionally, 5-(3-Chlorophenyl)-2-methoxyphenol, 95% can be difficult to work with due to its low solubility in water.
Future Directions
Chlorophenol has a variety of potential future directions for research. One potential direction is the development of new methods for synthesizing 5-(3-Chlorophenyl)-2-methoxyphenol, 95%. Additionally, further research could be done to explore the potential applications of 5-(3-Chlorophenyl)-2-methoxyphenol, 95% in the synthesis of other compounds, such as drugs and pesticides. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(3-Chlorophenyl)-2-methoxyphenol, 95%, as well as its potential mechanisms of action. Finally, further research could be done to explore the potential toxicity of 5-(3-Chlorophenyl)-2-methoxyphenol, 95% and to develop methods for safely handling and using the compound.
Synthesis Methods
Chlorophenol can be synthesized through a variety of methods. One method involves the reaction of 3-chloro-4-hydroxybenzaldehyde and 2-methoxy-5-chlorobenzyl alcohol in the presence of a base. The reaction is carried out at a temperature of 80-90°C, and the yield is typically 95%. Other methods of synthesis include the reaction of 3-chloroaniline and 2-methoxy-5-chlorobenzyl bromide, as well as the reaction of 3-chlorobenzaldehyde and 2-methoxy-5-chlorobenzyl bromide.
properties
IUPAC Name |
5-(3-chlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)15)9-3-2-4-11(14)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDGYXNSEGTWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685517 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261947-38-9 |
Source


|
| Record name | 3'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














